molecular formula C11H12N2O2 B2521225 1-(Furan-2-carbonyl)piperidine-4-carbonitrile CAS No. 1175867-70-5

1-(Furan-2-carbonyl)piperidine-4-carbonitrile

Cat. No.: B2521225
CAS No.: 1175867-70-5
M. Wt: 204.229
InChI Key: OERDLVHEXSLBFD-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C11H12N2O2. This compound features a furan ring, a piperidine ring, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Analytical Method Development

A study by Varynskyi et al. (2017) presented the development and validation of a highly sensitive and selective HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a compound structurally related to "1-(Furan-2-carbonyl)piperidine-4-carbonitrile," as an active pharmaceutical ingredient (API) in injection solutions. This method provides a new analytical tool for quality control in pharmaceutical formulations Varynskyi, Parchenko, & Kaplaushenko, 2017.

Synthetic Chemistry and Molecular Design

Research by Halim and Ibrahim (2021) involved the synthesis of a novel compound through chemical transformation, demonstrating the versatility of furan derivatives in creating complex structures with potential for various applications, including the exploration of their optical, electronic, and biological properties Halim & Ibrahim, 2021.

El-Agrody et al. (2020) reported on the synthesis of a series of compounds with anticancer activity, utilizing a furan derivative similar to "this compound" as a key intermediate. These compounds showed significant in vitro anticancer activity against various cancer cell lines, highlighting the therapeutic potential of furan derivatives El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020.

Biological Activity and Drug Development

Ignatovich et al. (2015) synthesized new carbonitriles containing furan and thiophene derivatives, demonstrating potent cytotoxicity and inhibition of matrix metalloproteinases. These findings suggest the potential of furan derivatives in developing new anticancer therapies Ignatovich, Spura, Muravenko, Belyakov, Popelis, Shestakova, Domrachova, Gulbe, Rudevica, & Leonchiks, 2015.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile typically involves the reaction of furan-2-carboxylic acid with piperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to

Properties

IUPAC Name

1-(furan-2-carbonyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-9-3-5-13(6-4-9)11(14)10-2-1-7-15-10/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERDLVHEXSLBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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